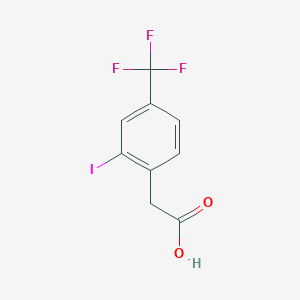

2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid

Description

Properties

Molecular Formula |

C9H6F3IO2 |

|---|---|

Molecular Weight |

330.04 g/mol |

IUPAC Name |

2-[2-iodo-4-(trifluoromethyl)phenyl]acetic acid |

InChI |

InChI=1S/C9H6F3IO2/c10-9(11,12)6-2-1-5(3-8(14)15)7(13)4-6/h1-2,4H,3H2,(H,14,15) |

InChI Key |

VXPHVVLJRATTAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic Acid

General Synthetic Strategy

The synthesis of 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid typically involves the functionalization of an appropriately substituted aromatic precursor, followed by introduction of the acetic acid side chain. The key steps often include:

- Halogenation or iodination of a trifluoromethyl-substituted aromatic ring.

- Formation of a cyanoacetate intermediate via nucleophilic substitution or condensation.

- Hydrolysis and decarboxylation to yield the target phenylacetic acid.

Specific Synthetic Routes

Hydrolysis and Decarboxylation of Alkyl 2-Cyano-2-(2,4,5-trifluorophenyl)acetate Derivatives

A related preparation method described for trifluorophenylacetic acids involves the reaction of tetrafluorobenzene derivatives with alkyl cyanoacetates under alkaline conditions to form alkyl 2-cyano-2-(substituted phenyl)acetates. These intermediates are then subjected to acidic hydrolysis and decarboxylation to afford the phenylacetic acid derivatives. Acidic conditions typically involve hydrochloric acid or sulfuric acid at molar concentrations ranging from 1 to 12 mol/L for hydrochloric acid or 10% to 70% mass concentration for sulfuric acid. Optimal molar ratios of cyanoacetate to acid range from 1:5 to 1:200, with preferred ranges narrowing to 1:10 to 1:40 for better yields and safety. This method is noted for its operational simplicity and suitability for industrial scale-up.

While this method is specifically reported for 2,4,5-trifluorophenylacetic acid, it can be adapted for the preparation of 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid by starting with an appropriately iodinated and trifluoromethyl-substituted aromatic precursor.

Suzuki Cross-Coupling Approaches

Another robust synthetic approach involves Suzuki-Miyaura cross-coupling reactions. In this route, an iodo-substituted benzoic acid derivative (e.g., 2-amino-5-iodobenzoic acid) is coupled with boronic acids bearing trifluoromethyl substituents to install the trifluoromethylphenyl moiety. This method allows for the introduction of the trifluoromethyl group and iodine atom in a modular fashion.

For example, starting from 2-amino-5-iodobenzoic acid, a Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid yields intermediates that can be further transformed into the target acetic acid derivative. This synthetic route is versatile and allows for structural modifications at various positions on the aromatic ring, enabling exploration of structure-activity relationships (SAR) in medicinal chemistry contexts.

Stepwise Synthetic Scheme Summary

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 1,2,4,5-tetrafluorobenzene or iodinated trifluoromethylbenzene | Alkyl cyanoacetate, base, organic solvent | Alkyl 2-cyano-2-(substituted phenyl)acetate |

| 2 | Acidic hydrolysis and decarboxylation | Alkyl 2-cyano-2-(substituted phenyl)acetate | HCl (4-6 mol/L) or H2SO4 (10-30% mass), heat | 2-(Substituted phenyl)acetic acid |

| 3 | Suzuki cross-coupling | 2-amino-5-iodobenzoic acid and trifluoromethylphenylboronic acid | Pd catalyst, base, solvent, heat | 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid precursor |

Analytical and Research Findings

Reaction Yields and Conditions

- Hydrolysis and decarboxylation under acidic conditions provide good yields of phenylacetic acid derivatives, with optimized acid concentrations improving safety and efficiency.

- Suzuki coupling reactions typically achieve moderate to excellent yields (50–90%), depending on substrate and catalyst systems used.

Structural Diversity and Functional Group Tolerance

- The Suzuki coupling method allows for the introduction of various substituents on the aromatic ring, including trifluoromethyl groups, iodine atoms, and amino groups, enabling the synthesis of analogues for biological testing.

- Modifications at the 2-, 3-, 6-, and 7-positions of the aromatic ring have been explored to optimize biological activity and physicochemical properties.

Industrial and Laboratory Considerations

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acidic Hydrolysis of Cyanoacetate | Uses alkyl cyanoacetate intermediates, acidic hydrolysis/decarboxylation | Simple, safe, scalable | Requires iodinated/trifluoromethyl precursors |

| Suzuki Cross-Coupling | Coupling of iodinated benzoic acids with trifluoromethylboronic acids | Versatile, high yield, modular | Requires Pd catalyst, sensitive to conditions |

Chemical Reactions Analysis

Types of Reactions: 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

- Substituted phenylacetic acids

- Alcohols and carboxylic acids

- Coupled products with extended carbon chains

Scientific Research Applications

2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- CAS Registry Number : 1261851-89-1 .

- Molecular Formula: C₉H₆F₃IO₂ (derived from structural analysis; discrepancies in reported data are noted below).

- Molecular Weight : ~330.04 g/mol (calculated).

- Structural Features : The iodine atom contributes to heavy-atom effects (relevant to crystallography), while the electron-withdrawing -CF₃ group enhances acidity and lipophilicity.

Discrepancies in Evidence :

- lists the molecular formula as C₁₀H₁₁ClO₂, which conflicts with the compound’s name and substituents. This is likely a typographical error.

Comparison with Similar Compounds

Iodo-Substituted Phenylacetic Acids

Key Observations :

- Iodine’s Role : The iodine atom increases molecular weight and polarizability, influencing spectroscopic properties (e.g., UV-Vis absorption) and crystallinity .

- Electron-Withdrawing Groups: -CF₃ (in the target compound) and -NO₂ (in the nitro analog) lower the pKa of the acetic acid group compared to non-substituted analogs.

Trifluoromethyl-Substituted Phenylacetic Acids

Key Observations :

Fluoro- and Chloro-Substituted Analogs

Biological Activity

2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid is a compound of interest due to its unique structural features, which suggest potential biological activities. The presence of the iodo and trifluoromethyl groups may influence its interaction with biological targets, making it a candidate for various pharmacological applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid can be represented as follows:

This compound features:

- Iodo group : Enhances lipophilicity and may affect receptor binding.

- Trifluoromethyl group : Known to increase metabolic stability and alter pharmacokinetics.

Biological Activity Overview

Research indicates that 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid exhibits a range of biological activities, primarily in the fields of anticancer and antimicrobial applications.

Anticancer Activity

A study demonstrated that derivatives of compounds with similar structural features showed significant cytotoxic effects against various cancer cell lines. For instance, compounds with halogen substitutions have been reported to inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| P388 murine leukemia | 5.3 | |

| HCT116 human colon carcinoma | 7.8 | |

| HepG2 human hepatoma | 10.0 |

These findings suggest that 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid may possess similar anticancer properties due to its structural characteristics.

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations into the antimicrobial activity of related compounds indicate potential efficacy against several bacterial strains. The presence of the trifluoromethyl group has been associated with enhanced antibacterial potency.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Streptococcus pneumoniae | 25 |

Case Studies

- Antitumor Efficacy : A case study involving a series of iodo-substituted phenylacetic acids highlighted their ability to inhibit tumor growth in murine models. The study reported a significant reduction in tumor size when treated with compounds structurally related to 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid.

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of fluorinated phenylacetic acids, revealing that modifications at the para position significantly enhanced activity against resistant strains of bacteria.

The biological activity of 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid can be attributed to its ability to interact with specific biological targets:

- Cell Cycle Inhibition : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

Q & A

Q. How can researchers optimize the synthesis of 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid to improve yield and purity?

Answer:

- Stepwise Synthesis: Start with halogenation of 4-(trifluoromethyl)phenylacetic acid using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) to introduce the iodo substituent at the ortho position .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase), referencing retention times similar to related trifluoromethylphenyl derivatives (e.g., 1.23 minutes under SQD-FA05 conditions) .

- Yield Optimization: Adjust reaction stoichiometry (1.2 equivalents of ICl) and reaction time (6–8 hours) to minimize side products like di-iodinated analogs.

Q. What analytical techniques are critical for characterizing 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the positions of the iodo and trifluoromethyl groups. The aromatic proton adjacent to iodine typically appears downfield (δ 8.1–8.3 ppm), while the trifluoromethyl group shows a distinct signal at δ -62 to -64 ppm .

- Mass Spectrometry (LCMS): Confirm molecular weight via LCMS (expected [M+H] ~ 375–380 m/z) and compare fragmentation patterns with structurally related compounds .

- Elemental Analysis: Validate purity (>98%) by matching experimental C, H, and F percentages to theoretical values .

Q. How does the stability of this compound vary under different storage conditions?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the iodo substituent. Monitor degradation via periodic HPLC analysis (e.g., every 3 months) .

- Moisture Control: Use desiccants in storage containers, as the acetic acid moiety is prone to hydrolysis in humid environments.

- Long-Term Stability: Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. For aqueous solutions, use phosphate-buffered saline (pH 7.4) with 0.01% sodium azide to inhibit microbial growth .

Q. What are the key structural features influencing its reactivity in cross-coupling reactions?

Answer:

- Iodo Substituent: The ortho-iodo group acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh) (5 mol%) with aryl boronic acids in DMF/water (3:1) at 80°C .

- Trifluoromethyl Group: Electron-withdrawing nature activates the phenyl ring for electrophilic substitutions but may sterically hinder bulkier reagents. Compare reactivity with non-fluorinated analogs (e.g., methyl or chloro derivatives) to assess electronic effects .

Q. How can researchers validate the compound’s role as a synthetic intermediate in drug discovery?

Answer:

- Derivatization Studies: React with amines (e.g., benzylamine) via EDC/HOBt coupling to form amide derivatives. Test biological activity against targets like kinases or GPCRs .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LCMS to identify metabolites, focusing on de-iodination or trifluoromethyl oxidation .

Advanced Research Questions

Q. What strategies resolve crystallographic ambiguities in its solid-state structure?

Answer:

- X-ray Crystallography: Use SHELXL for refinement, leveraging high-resolution data (d-spacing < 0.8 Å). Address twinning or disorder in the trifluoromethyl group via iterative refinement and electron density maps .

- Comparative Analysis: Cross-reference with Cambridge Structural Database entries (e.g., CCDC codes for trifluoromethylphenylacetic acids) to validate bond lengths and angles .

Q. How does this compound compare to analogs in photoaffinity labeling applications?

Answer:

- Diazirine Analogs: Replace the iodo group with a diazirine moiety (e.g., 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid) for UV-induced crosslinking. Compare labeling efficiency in live-cell studies using fluorescence quenching assays .

- Binding Affinity: Use surface plasmon resonance (SPR) to measure dissociation constants () for protein targets. The iodo group’s steric bulk may reduce affinity compared to smaller halogens (e.g., fluoro) .

Q. What computational methods predict its interactions with biological targets?

Answer:

- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). Parameterize the trifluoromethyl group using quantum mechanical charges (HF/6-31G*) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the acetic acid moiety and catalytic residues .

Q. How can researchers address contradictions in reported biological activity data?

Answer:

- Meta-Analysis: Aggregate data from PubMed and TOXLINE using PRISMA guidelines. Control for variables like assay type (e.g., cell-free vs. cell-based) and compound purity .

- Dose-Response Validation: Repeat IC measurements across multiple labs using standardized protocols (e.g., NIH Assay Guidance Manual) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.